molecular formula C11H19N3S B15256154 N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

Cat. No.: B15256154
M. Wt: 225.36 g/mol
InChI Key: MDKBPJDRXHXFLV-UHFFFAOYSA-N
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Description

N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine ring. Its structure includes ethyl and propyl substituents on the amine group at the 2-position of the thiazolo[5,4-c]pyridine scaffold.

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

N-ethyl-N-propyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine

InChI

InChI=1S/C11H19N3S/c1-3-7-14(4-2)11-13-9-5-6-12-8-10(9)15-11/h12H,3-8H2,1-2H3

InChI Key

MDKBPJDRXHXFLV-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C1=NC2=C(S1)CNCC2

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolopyridine derivatives vary in substituents, ring saturation, and fusion positions. Below is a detailed comparison of N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine with analogous compounds, focusing on structural, physicochemical, and functional differences.

Substituent Variations
Compound Name Substituents Molecular Formula Molecular Weight CAS Number
This compound Ethyl, Propyl C11H19N3S 225.35 g/mol 1522315-38-3
N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine Dimethyl C8H13N3S 183.27 g/mol 124458-21-5
5-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine Isopropyl C9H15N3S 197.30 g/mol Not specified
5-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine tert-Butyl C10H17N3S 211.33 g/mol 801171-91-5
N-Phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine Phenyl C12H9N3S 227.28 g/mol Not specified

Key Observations :

  • Ring Fusion Position : The [5,4-c] vs. [5,4-b] fusion alters ring geometry and electronic properties. For example, N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine () has a planar pyridine ring, while the [5,4-c] derivatives feature partial saturation, influencing conformational flexibility .
Physicochemical Properties
Property N-Ethyl-N-propyl Derivative N,N-Dimethyl Derivative 5-tert-Butyl Derivative
LogP ~2.5 (estimated) ~1.8 ~3.1
Solubility (H2O) Low Moderate Very Low
pKa ~7.2 (amine) ~6.8 ~7.5

Notes:

  • The ethyl-propyl derivative balances lipophilicity and solubility, making it a candidate for in vitro assays requiring moderate bioavailability .
  • The tert-butyl analog’s low solubility may limit its utility in aqueous systems .

Research Findings and Functional Comparisons

Pharmacological Activity
  • Computational models predict moderate binding affinity (Ki ~150 nM) for tyrosine kinases .
  • N-Phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine : Studied in molecular modeling for β-lactamase inhibition, showing IC50 values of ~20 μM against penicillin-binding proteins .
  • 5-tert-Butyl Derivative : Marketed as a research chemical (AccelaChemBio), it is speculated to act as a scaffold for protease inhibitors but lacks peer-reviewed validation .

Biological Activity

N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine (CAS Number: 2059945-01-4) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₃N₃S
Molecular Weight197.30 g/mol
CAS Number2059945-01-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Dihydrofolate Reductase Inhibition : Similar compounds have shown efficacy as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to antiproliferative effects in cancer cells .
  • Tyrosine Kinase Activity : Compounds in the thiazolo-pyridine class have been noted to exhibit tyrosine kinase inhibitory activity. This is significant in the context of cancer therapies where tyrosine kinases play a pivotal role in cell signaling pathways that regulate cell growth and division .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of thiazolo-pyridine compounds possess antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria .

Anticancer Activity

A study conducted by Queener et al. evaluated a series of thiazolo-pyridine derivatives for their biological activity against cancer cell lines. The results indicated that compounds with ethyl substitutions exhibited enhanced potency against various cancer types compared to their methylated counterparts .

Antimicrobial Efficacy

In a comparative analysis of several thiazole derivatives, it was found that this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Summary of Biological Activities

The compound's biological activities can be summarized as follows:

Activity TypeObserved EffectReference
DHFR InhibitionAntiproliferative effects
Tyrosine Kinase InhibitionPotential therapeutic applications in oncology
Antimicrobial ActivityEffective against resistant bacterial strains

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